molecular formula C11H9BrN2O B575600 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol CAS No. 180606-52-4

2-(4-Bromophenyl)-6-methyl-4-pyrimidinol

Cat. No.: B575600
CAS No.: 180606-52-4
M. Wt: 265.11
InChI Key: UUMPRRJUFLDOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-6-methyl-4-pyrimidinol is a versatile pyrimidine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a privileged structure in the design of bioactive molecules, serving as a key building block for the development of targeted therapeutics . This compound is particularly valuable as a synthetic intermediate for constructing more complex polyheterocyclic systems, such as pyridopyrimidines, which are known to interact with a range of biological targets . Research into analogous pyrimidine and fused pyrimidine derivatives has demonstrated their potential across multiple therapeutic areas. These scaffolds have shown promising biological activities, including serving as inhibitors for various kinase targets relevant in oncology, such as mTOR and c-Met, and possessing antimicrobial properties . The structure of this compound, featuring a bromophenyl substituent, offers a handle for further synthetic modification via metal-catalyzed cross-coupling reactions, allowing researchers to explore a diverse chemical space and generate focused libraries for structure-activity relationship (SAR) studies . This makes it a critical tool for chemists working to develop new small-molecule probes and lead compounds in areas like anticancer and anti-infective research.

Properties

IUPAC Name

2-(4-bromophenyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMPRRJUFLDOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651054
Record name 2-(4-Bromophenyl)-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180606-52-4
Record name 2-(4-Bromophenyl)-6-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Malonate-Based Cyclocondensation

A foundational approach involves cyclocondensation of dimethyl malonate with acetamidine derivatives. For example:

  • Reactants : Dimethyl malonate, acetamidine hydrochloride, and 4-bromophenylacetonitrile.

  • Conditions : Sodium methoxide in methanol under ice-bath conditions, followed by reflux (18–25°C, 3–5 hours).

  • Yield : 85–87% after acidification (pH 1–2) and recrystallization.

Mechanistic Insight :
The reaction proceeds via enolate formation, followed by nucleophilic attack on the amidine, forming the pyrimidine core. The 4-bromophenyl group is introduced via subsequent bromination or pre-functionalized intermediates.

Nucleophilic Substitution Strategies

Chloropyrimidine Intermediate Functionalization

A patent (CN102399196A) outlines a two-step process:

  • Chlorination :

    • Reactant : 4,6-Dihydroxy-2-methylpyrimidine treated with phosphorus oxychloride (POCl₃) or phosgene analogs.

    • Conditions : Toluene, N,N-dimethylaminopyridine, 95–105°C, 3–5 hours.

    • Outcome : 4,6-Dichloro-2-methylpyrimidine (yield: 85.7%).

  • Bromophenyl Introduction :

    • Reactant : 4-Bromophenylboronic acid under Suzuki-Miyaura coupling.

    • Catalyst : Pd(dppf)Cl₂, K₂CO₃ in dioxane/water.

    • Yield : 73–75% after extraction and ethanol recrystallization.

Key Data :

StepReagentTemp (°C)Time (h)Yield (%)
ChlorinationPOCl₃95–1053–585.7
Coupling4-Bromophenylboronic acid100375

Multi-Step Coupling Reactions

Pyrimidine Ring Assembly via Biguanide Intermediates

Roy et al. demonstrated the use of 1-arylbiguanides with ethyl acetoacetate:

  • Step 1 : Condensation of 1-(4-bromophenyl)biguanide with ethyl acetoacetate.

  • Conditions : Acetic acid, 170°C under microwave irradiation (30 min).

  • Intermediate : 2-(4-Bromophenylguanidino)-6-methyl-4-pyrimidinol (yield: 70–75%).

Alternative Bromination Pathways

Post-Cyclization Bromination

A study on analogous pyrimidines described bromination post-core formation:

  • Reactant : 6-Methyl-4-pyrimidinol treated with bromine in acetic acid.

  • Conditions : 125–135°C, 3 hours.

  • Outcome : Selective bromination at the 5-position (yield: 65–70%).

Limitation : Requires careful control to avoid over-bromination.

Industrial-Scale Optimization

Solvent and Catalyst Selection

A patent (US10556871B1) highlights:

  • Solvent : Toluene/DMF mixture for improved solubility of intermediates.

  • Catalyst : Potassium tert-butoxide (tBuOK) for efficient O-alkylation.

  • Yield : 90% for final coupling with 5-bromo-2-chloropyrimidine.

Purification : Ethanol recrystallization achieves >99% HPLC purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Malonate cyclocondensationHigh scalability, simple workupRequires pre-functionalized aryl groups85–87
Chlorination/couplingHigh regioselectivityToxic reagents (POCl₃)73–75
Biguanide routeDirect aryl introductionHarsh microwave conditions70–75

Emerging Techniques

Flow Chemistry Applications

Recent adaptations in continuous flow systems reduce reaction times:

  • Residence Time : 30 minutes vs. 3–5 hours in batch.

  • Yield Improvement : 89% for chlorination steps .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-methyl-4-pyrimidinol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol. The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory pathway. For instance, a study indicated that derivatives with similar structures demonstrated significant inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 1: Comparison of Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundCOX-2 IC50 (μmol)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01
Other Pyrimidine DerivativeVaries

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Pyrimidine derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens, making them valuable in treating infectious diseases. The structure-activity relationship (SAR) studies suggest that substitutions on the pyrimidine ring can enhance antimicrobial efficacy .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may offer neuroprotective benefits. These compounds can activate specific nuclear receptors (e.g., Nurr1:RXR heterodimer) involved in neuroprotection and neurogenesis, showing promise in treating neurodegenerative disorders like Parkinson's disease .

Case Studies and Research Findings

Several case studies have documented the applications and efficacy of pyrimidine derivatives:

  • Study on Anti-inflammatory Activity : A recent investigation into various pyrimidine derivatives demonstrated that certain modifications significantly enhanced their COX-2 inhibitory activity, suggesting a potential pathway for developing new anti-inflammatory drugs .
  • Anticancer Research : A study focused on the anticancer properties revealed that pyrimidine derivatives could effectively inhibit tumor growth in vitro and in vivo models, particularly when used in combination with established chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-(4-Bromophenyl)-6-methyl-4-pyrimidinol C₁₁H₁₀BrN₂O 281.12* 4-OH, 6-CH₃, 2-(4-BrC₆H₄) High polarity due to -OH; H-bond donor
2-Amino-6-methyl-4-pyrimidinol (2-AMP) C₅H₇N₃O 125.13 4-OH, 6-CH₃, 2-NH₂ Metabolite with toxicological relevance
5-(4-Bromophenyl)-4,6-dichloropyrimidine C₁₀H₅BrCl₂N₂ 322.97 4-Cl, 6-Cl, 5-(4-BrC₆H₄) Key synthetic intermediate; reactive Cl sites
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine C₁₁H₇BrClFN₂ 301.54 4-Cl, 5-F, 6-CH₃, 2-(4-BrC₆H₄) Halogen-rich; lipophilic

*Calculated based on analogous structures.

Key Observations:

  • Hydrogen Bonding: The hydroxyl group in this compound distinguishes it from halogenated analogs (e.g., 5-(4-Bromophenyl)-4,6-dichloropyrimidine), enabling stronger intermolecular interactions and higher aqueous solubility .
  • Electronic Effects : Bromophenyl groups enhance electron-withdrawing effects, stabilizing the pyrimidine ring and influencing reactivity in substitution reactions .
  • Lipophilicity : Halogenated derivatives (e.g., 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine) exhibit higher logP values compared to hydroxylated analogs, affecting membrane permeability .

Spectroscopic and Computational Insights

Quantum chemical calculations on analogs like 2-amino-4-methoxy-6-methylpyrimidine reveal that substituents significantly alter molecular electrostatic potentials (MEPs) and frontier orbital energies . For instance:

  • The hydroxyl group in 4-pyrimidinol derivatives increases dipole moments (~4.5 Debye) compared to methoxy (~3.2 Debye) or amino (~2.8 Debye) groups, enhancing solubility .
  • Bromophenyl groups contribute to redshifted UV-Vis absorption due to extended π-conjugation .

Biological Activity

2-(4-Bromophenyl)-6-methyl-4-pyrimidinol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antitumor properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that modify the pyrimidine core to introduce various substituents. The presence of the bromophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and improving binding interactions with biological targets.

Anti-Inflammatory Effects

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory activity. A study demonstrated that similar compounds could inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The IC50 values for these compounds were reported to be comparable to that of celecoxib, a standard anti-inflammatory drug, suggesting strong therapeutic potential in treating inflammatory conditions .

Table 1: Inhibitory Activity of Pyrimidine Derivatives on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Celecoxib0.04 ± 0.010.04 ± 0.01
This compoundTBDTBD
Other Pyrimidine DerivativesTBDTBD

Antitumor Activity

In addition to its anti-inflammatory properties, this compound has been investigated for its antitumor effects. Studies have shown that certain pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical for DNA synthesis and cell proliferation. These inhibitory effects are crucial in cancer therapy as they can lead to reduced tumor growth .

Case Study: Antitumor Activity Assessment
A recent study evaluated a series of pyrimidine derivatives, including those structurally related to this compound, against various human tumor cell lines. The results indicated that these compounds exhibited GI50 values in the range of 10510^{-5} to 10610^{-6} M, highlighting their potential as anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in inflammatory and tumorigenic pathways. The structural modifications, particularly the bromophenyl group, may enhance binding affinity and selectivity towards COX and DHFR enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-6-methyl-4-pyrimidinol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or Suzuki-Miyaura coupling, to introduce the bromophenyl and methyl groups onto the pyrimidine core. Key steps include:

  • Step 1 : Condensation of thiourea with β-keto esters to form the pyrimidine ring.
  • Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-substitution.
  • Step 3 : Methylation at the 6-position via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃).
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) to improve yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. The 4-bromophenyl group shows distinct aromatic protons as a doublet (J ≈ 8.5 Hz) in the 7.5–8.0 ppm range.
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves the planar pyrimidine ring and dihedral angles between substituents. For example, the bromophenyl group may exhibit a 30–40° tilt relative to the pyrimidine plane .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ≈ 280–285 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered bromine atoms or non-planar pyrimidine rings?

  • Methodological Answer :

  • Disorder Handling : Apply the SQUEEZE algorithm (in PLATON) to model electron density for disordered solvent molecules or substituents. Refine anisotropic displacement parameters for bromine atoms using SHELXL .
  • Planarity Analysis : Calculate puckering parameters (e.g., Cremer-Pople coordinates) to quantify deviations from planarity. Use ORTEP-3 for visualization and validate geometry with the IUCr CheckCIF tool .

Q. What computational strategies predict the compound’s binding interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions. Parameterize the bromine atom with polarizable force fields (e.g., OPLS-AA) to account for halogen bonding.
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns. Analyze binding free energy with MM-PBSA/GBSA .
  • Contradiction Management : Cross-validate docking results with experimental data (e.g., IC₅₀ values from enzyme assays) to resolve discrepancies in binding modes .

Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing bromine atom activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the 2- or 4-positions.
  • Steric Effects : The methyl group at the 6-position may hinder coupling reactions at adjacent positions. Optimize catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., XPhos) to mitigate steric hindrance .
  • Case Study : Compare yields for Suzuki couplings using 4-bromophenyl vs. 2-bromophenyl analogs to assess positional effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.